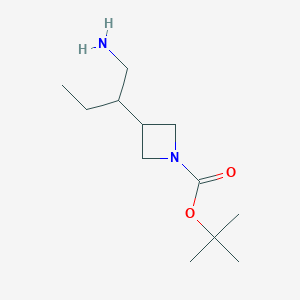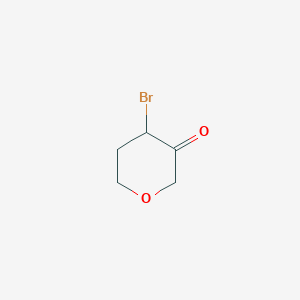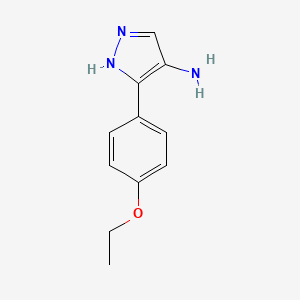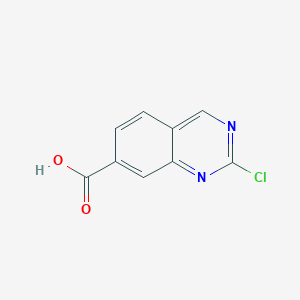
4-(Benzyloxy)-3-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-3-iodobenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzyloxy group and an iodine atom attached to a benzene ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-iodobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-hydroxybenzonitrile.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a reaction with benzyl bromide in the presence of a base like potassium carbonate.
Iodination: The iodination of the benzene ring is achieved using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-3-iodobenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-3-iodobenzonitrile involves its interaction with specific molecular targets. The benzyloxy group and the iodine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can also play a role in the compound’s binding to biological targets, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)benzonitrile: Lacks the iodine atom, resulting in different reactivity and applications.
3-Iodobenzonitrile:
4-(Benzyloxy)-3-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
4-(Benzyloxy)-3-iodobenzonitrile is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Eigenschaften
Molekularformel |
C14H10INO |
|---|---|
Molekulargewicht |
335.14 g/mol |
IUPAC-Name |
3-iodo-4-phenylmethoxybenzonitrile |
InChI |
InChI=1S/C14H10INO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI-Schlüssel |
XERYRMIZNPOMMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)

![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)


![[(1S,5S)-2,4-dioxo-3-oxabicyclo[3.2.0]heptan-6-yl] acetate](/img/structure/B13008886.png)

